molecular formula C22H20ClNO3 B12587912 5-Chloro-2-hydroxy-N-{3-[(1-phenyl-2-propanyl)oxy]phenyl}benzamide CAS No. 648923-26-6

5-Chloro-2-hydroxy-N-{3-[(1-phenyl-2-propanyl)oxy]phenyl}benzamide

Cat. No.: B12587912
CAS No.: 648923-26-6
M. Wt: 381.8 g/mol
InChI Key: HHWNNRWQOZHXHL-UHFFFAOYSA-N
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Description

5-Chloro-2-hydroxy-N-{3-[(1-phenyl-2-propanyl)oxy]phenyl}benzamide is a synthetic organic compound that belongs to the class of benzamide derivatives This compound is characterized by the presence of a chloro group, a hydroxy group, and a phenylpropanyl ether moiety attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-hydroxy-N-{3-[(1-phenyl-2-propanyl)oxy]phenyl}benzamide typically involves multiple steps. One common method starts with the chlorination of 2-hydroxybenzoic acid to introduce the chloro group. This is followed by the formation of the benzamide core through an amide coupling reaction with an appropriate amine. The final step involves the etherification of the phenylpropanyl group onto the benzamide core using a suitable base and solvent system .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-hydroxy-N-{3-[(1-phenyl-2-propanyl)oxy]phenyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 5-chloro-2-oxo-N-{3-[(1-phenyl-2-propanyl)oxy]phenyl}benzamide.

    Reduction: Formation of 2-hydroxy-N-{3-[(1-phenyl-2-propanyl)oxy]phenyl}benzamide.

    Substitution: Formation of 5-azido-2-hydroxy-N-{3-[(1-phenyl-2-propanyl)oxy]phenyl}benzamide.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Chloro-2-hydroxy-N-{3-[(1-phenyl-2-propanyl)oxy]phenyl}benzamide involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or receptors, leading to its antimicrobial or anti-inflammatory effects. The exact pathways and molecular targets are still under investigation, but it is believed to interfere with the synthesis of essential biomolecules in microbial cells .

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-hydroxy-N-phenylbenzamide: Lacks the phenylpropanyl ether moiety.

    2-Hydroxy-N-{3-[(1-phenyl-2-propanyl)oxy]phenyl}benzamide: Lacks the chloro group.

    5-Chloro-2-hydroxy-N-{3-[(1-phenyl-2-propanyl)oxy]phenyl}acetamide: Has an acetamide group instead of a benzamide group.

Uniqueness

5-Chloro-2-hydroxy-N-{3-[(1-phenyl-2-propanyl)oxy]phenyl}benzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity

Properties

CAS No.

648923-26-6

Molecular Formula

C22H20ClNO3

Molecular Weight

381.8 g/mol

IUPAC Name

5-chloro-2-hydroxy-N-[3-(1-phenylpropan-2-yloxy)phenyl]benzamide

InChI

InChI=1S/C22H20ClNO3/c1-15(12-16-6-3-2-4-7-16)27-19-9-5-8-18(14-19)24-22(26)20-13-17(23)10-11-21(20)25/h2-11,13-15,25H,12H2,1H3,(H,24,26)

InChI Key

HHWNNRWQOZHXHL-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=CC=C1)OC2=CC=CC(=C2)NC(=O)C3=C(C=CC(=C3)Cl)O

Origin of Product

United States

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